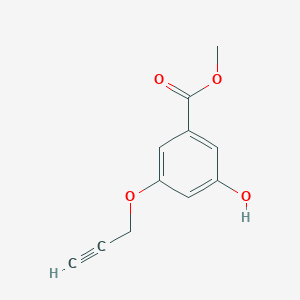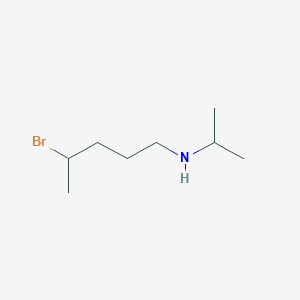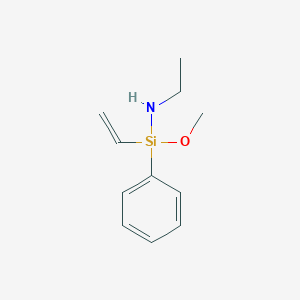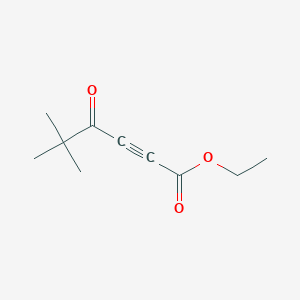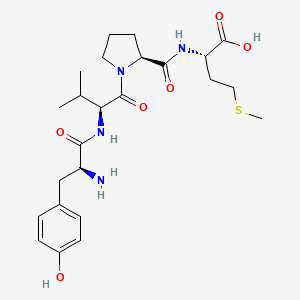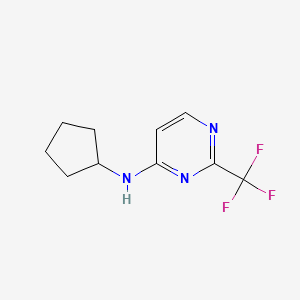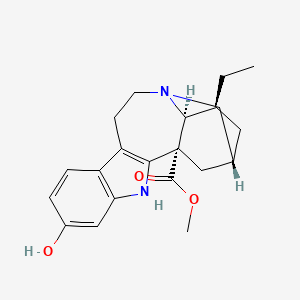![molecular formula C25H23F3N4O2 B14175490 2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]-](/img/structure/B14175490.png)
2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinone core, difluoromethyl group, and several aromatic and heterocyclic substituents. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]- involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the pyridinone core, followed by the introduction of the difluoromethyl group through a fluorination reaction. Subsequent steps involve the addition of the 4-fluorophenyl and 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl groups via coupling reactions. Each step requires specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to streamline the process. Additionally, purification methods like chromatography and crystallization would be essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes
Scientific Research Applications
2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway or modulating receptor activity in a biological system.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone derivatives: Compounds with similar core structures but different substituents.
Fluorinated aromatic compounds: Molecules containing fluorine atoms attached to aromatic rings.
Imidazole-containing compounds: Molecules with imidazole rings, often used in pharmaceuticals.
Uniqueness
What sets 2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]- apart is its combination of functional groups and structural complexity. This unique arrangement allows for specific interactions with biological targets and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H23F3N4O2 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methylimidazol-1-yl)anilino]pyridin-2-one |
InChI |
InChI=1S/C25H23F3N4O2/c1-15-12-31(14-29-15)22-9-8-20(11-23(22)34-3)30-21-10-18(24(27)28)13-32(25(21)33)16(2)17-4-6-19(26)7-5-17/h4-14,16,24,30H,1-3H3/t16-/m0/s1 |
InChI Key |
ABIOZVKYLAAENM-INIZCTEOSA-N |
Isomeric SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=CC(=CN(C3=O)[C@@H](C)C4=CC=C(C=C4)F)C(F)F)OC |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=CC(=CN(C3=O)C(C)C4=CC=C(C=C4)F)C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Butyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14175414.png)
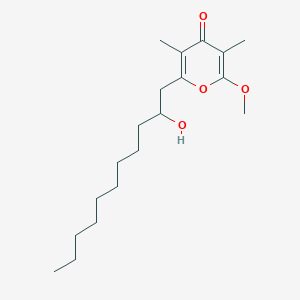


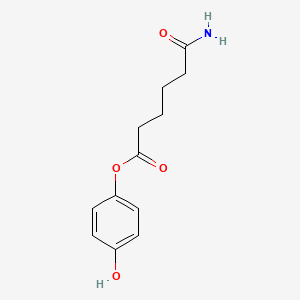
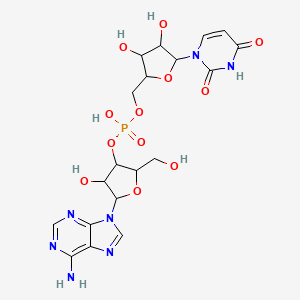
![4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14175449.png)
